Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-15-11(14)13-7-12(8-13,9-13)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQCXJUDDTUYLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The crude product is then purified using silica gel flash chromatography with a gradient elution of ethyl acetate and hexanes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. This would include the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid.
Reduction: 3-phenylbicyclo[1.1.1]pentane-1-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying the reactivity of bicyclic systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bicyclic structure may influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key derivatives of methyl bicyclo[1.1.1]pentane-1-carboxylate and their properties:
Physicochemical Properties
- Thermal Stability : Difluoro derivatives show enhanced thermal stability due to reduced ring strain, as evidenced by NMR and HRMS data .
- Solubility : Hydroxymethyl and carboxylate derivatives (e.g., ) demonstrate improved solubility in polar solvents, facilitating their use in aqueous reaction conditions .
Research Findings and Challenges
- Synthetic Limitations : Low yields in fluorinated derivatives (e.g., 12% for difluoro compounds) highlight the need for optimized catalytic systems .
- Characterization Complexity : 19F NMR and SFC are critical for analyzing fluorinated BCPs, requiring specialized instrumentation .
- Commercial Availability : Methyl 3-methyl-BCP-1-carboxylate is available at >97% purity (Aladdin Scientific), whereas trifluoromethyl derivatives are cost-prohibitive ($3570/g) .
Biological Activity
Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₁₂H₁₂O₂
- SMILES Notation : C1C2(CC1(C2)C(=O)O)C3=CC=CC=C3
- InChIKey : MVSLMXUOSHYKID-UHFFFAOYSA-N
The bicyclic structure contributes to its rigidity, which can influence its interactions with biological targets, enhancing binding affinity and specificity .
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound's rigid bicyclic framework may facilitate these interactions through:
- Hydrophobic interactions : The phenyl group enhances hydrophobic contacts with target proteins.
- Hydrogen bonding : The carboxylate group may participate in hydrogen bonding, stabilizing the binding to biological targets .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant properties : Potential to scavenge free radicals.
- Anticancer activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Cardioprotective effects : Investigated for potential benefits in cardiovascular health.
Summary of Biological Activities
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
-
Antioxidant Study :
- A study evaluated the compound's ability to reduce oxidative stress in cellular models, showing significant reductions in reactive oxygen species (ROS) levels.
-
Anticancer Research :
- In vitro studies demonstrated that the compound reduced cell viability in various cancer cell lines, including breast and pancreatic cancer cells, indicating its potential as a chemotherapeutic agent.
- Pharmacokinetic Evaluation :
Q & A
Basic: What synthetic strategies are effective for preparing methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate, and how are intermediates characterized?
Answer:
Common synthetic routes involve Rhodium-catalyzed cyclopropanation of diazo precursors (e.g., α-allyldiazoacetates) with aryl substituents. For example, a one-pot synthesis using Rh₂(Oct)₄ catalyst and CF₃TMS/NaI achieved yields of 36–43% for difluorinated derivatives . Key intermediates like bromides (e.g., methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate) are generated via halogenation with Br₂ and triphenylphosphine . Characterization relies on ¹H NMR, ¹³C NMR, and ¹⁹F NMR for structural confirmation, supplemented by FTIR and HRMS for functional group and mass analysis .
Basic: How are impurities removed during purification of bicyclo[1.1.1]pentane derivatives?
Answer:
Flash column chromatography (e.g., using hexane/ethyl acetate gradients) is widely employed, as demonstrated in the isolation of methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate with 42% yield . Silica gel chromatography (98:2 hexane/ethyl acetate) is effective for analogs like methyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate, achieving 75% purity . For polar intermediates, Arbuzov reactions followed by reductive steps (e.g., aldehyde formation) ensure high purity .
Basic: What spectroscopic methods confirm the structure of bicyclo[1.1.1]pentane carboxylates?
Answer:
- ¹H NMR : Distinctive bridgehead proton signals (δ ~2.5–3.5 ppm) and aryl substituent splitting patterns (e.g., para-substituted phenyl groups) .
- ¹³C NMR : Characteristic quaternary carbons (C1 and C3) at ~35–45 ppm, with ester carbonyls at ~165–175 ppm .
- ¹⁹F NMR : Used for fluorinated derivatives (e.g., δ -110 to -120 ppm for CF₂ groups) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₆O₃ at m/z 184.1099) .
Advanced: How are enantioselective syntheses of bicyclo[1.1.1]pentane amino acids optimized?
Answer:
Chiral resolution via Strecker synthesis is key. Starting from methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate, bromination forms intermediates that undergo Arbuzov reactions to yield phosphonic acids. Resolution using chiral auxiliaries (e.g., (S)- or (R)-homo-PBPG) achieves enantiomeric excess (>90%) . Challenges include steric hindrance at the bridgehead, addressed by microwave-assisted reactions or low-temperature kinetic control .
Advanced: Why does decarboxylation of bicyclo[1.1.1]pentane carboxylates lead to unexpected products?
Answer:
Decarboxylation of 1-carboxylates (e.g., methyl 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylate) triggers ring-opening isomerization instead of forming the expected 1-bicyclopentyl anion. This produces 1,4-pentadien-2-yl anion due to strain relief, confirmed via G3 calculations and kinetic isotope effects . Researchers must use alternative desilylation pathways (e.g., fluoride-induced) to access the desired anions .
Advanced: How is the bond dissociation energy (BDE) of bridgehead C-H bonds determined experimentally?
Answer:
The DePuy kinetic method measures acidity (ΔH°acid) of 1-tert-butylbicyclo[1.1.1]pentane (408.5 ± 0.9 kcal/mol), combined with electron affinity (14.8 ± 3.2 kcal/mol) of the radical. Thermodynamic cycles yield a BDE of 109.7 ± 3.3 kcal/mol , the strongest tertiary C-H bond measured, validated by G2/G3 computational models .
Methodology: How to resolve contradictions between expected and observed reaction products?
Answer:
- Multi-technique characterization : Cross-validate using NMR, HRMS, and X-ray crystallography.
- Mechanistic probes : Isotopic labeling (e.g., ¹³C) or trapping experiments to identify intermediates.
- Computational modeling : DFT studies predict competing pathways (e.g., ring-opening vs. decarboxylation) .
For example, unexpected pentadienyl anions were identified via bracketing experiments and matched with computed transition states .
Handling: What storage conditions optimize stability for bicyclo[1.1.1]pentane carboxylates?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
